molecular formula C₂₇H₄₄O₃ B1145656 (25R)-7alpha,26-dihydroxycholest-4-en-3-one CAS No. 192187-67-0

(25R)-7alpha,26-dihydroxycholest-4-en-3-one

Cat. No. B1145656
M. Wt: 416.64
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives related to "(25R)-7alpha,26-dihydroxycholest-4-en-3-one" involves complex organic transformations. For instance, Williams et al. (2004) developed efficient methods for alpha-hydroxylation at C-15 and C-16 in cholesterol, leading to the synthesis of structurally similar compounds via a series of steps from diosgenin with significant yields (Williams et al., 2004). Similarly, Siddiqui et al. (1994) described an improved synthesis of 26-oxygenated delta 8(14)-15-ketosterols with the 25R configuration, showcasing the intricate steps involved in obtaining such sterols (Siddiqui et al., 1994).

Molecular Structure Analysis

The molecular structure of sterols similar to "(25R)-7alpha,26-dihydroxycholest-4-en-3-one" is characterized by their complex ring systems and functional groups. Kim et al. (1999) synthesized related ketosterols and provided detailed structural insights through spectroscopic methods, establishing the framework for understanding the molecular architecture of such compounds (Kim & Kim, 1999).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, highlighting its reactivity and functional versatility. D'Ambra et al. (1997) developed a stereoselective route for synthesizing (25R)-cholest-5-ene-3β,26-diol and its radiolabeled analog, demonstrating the chemical manipulations possible with this sterol framework (D'Ambra et al., 1997).

Physical Properties Analysis

The physical properties of "(25R)-7alpha,26-dihydroxycholest-4-en-3-one" and related compounds, such as solubility, melting point, and optical activity, are crucial for understanding their behavior in biological systems and potential applications. However, specific studies on these physical properties are not directly mentioned but can be inferred from synthetic and structural analyses.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo enzymatic transformations, are key to understanding the biological roles of "(25R)-7alpha,26-dihydroxycholest-4-en-3-one." Javitt (1990) discussed the synthesis, metabolism, and biological activities of 26-hydroxycholesterol, a related compound, providing insights into its function and metabolism in the body (Javitt, 1990).

Scientific Research Applications

  • Chemical Synthesis and Metabolism Studies :

    • This compound is involved in studies exploring the chemical synthesis and metabolism of various sterols. For instance, Kim et al. (1989) described the chemical synthesis of (25R)-3 beta,26-dihydroxy-5 alpha-cholest-8(14)-en-15-one, a metabolite of 3 beta-hydroxy-5 alpha-cholest-8(14)-en-15-one, which is a potent inhibitor of sterol synthesis with significant hypocholesterolemic activity (Kim et al., 1989).
  • Role in Bile Acid Biosynthesis :

    • Studies have explored its role in bile acid biosynthesis. For example, Shefer et al. (1978) investigated the stereospecific side-chain hydroxylations of 5beta-cholestane-3alpha, 7alpha-diol in human liver, which involves hydroxylations at various positions, including C-25, leading to the formation of compounds like 5beta-cholestane-3alpha, 7alpha,26-triols (25R and 25S) (Shefer et al., 1978).
  • Investigation of Metabolic Pathways :

    • Research by Abdel-Khalik et al. (2016) focused on defective cholesterol metabolism in amyotrophic lateral sclerosis, where they quantified various sterols including (25R)26-hydroxycholesterol, the precursor of 3β-hydroxycholest-5-en-26-oic acid, and discussed the implications of altered cholesterol levels in neurodegenerative diseases (Abdel-Khalik et al., 2016).
  • Application in Biological Oxidation Studies :

    • Research on the biological oxidation of related sterols, such as 26-hydroxycholesterol and 7-alpha-hydroxycholesterol, has been conducted. For example, a study by Dean and Whitehouse (1966) explored the synthesis and oxidation of these sterols, shedding light on their metabolism and potential applications in medical research (Dean & Whitehouse, 1966).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or unanswered questions about the compound’s properties or behavior.


Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a less-studied compound, some of this information might not be available. It’s always a good idea to consult primary scientific literature or databases for the most accurate and up-to-date information.


properties

IUPAC Name

(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-17-[(2R,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h14,17-18,21-25,28,30H,5-13,15-16H2,1-4H3/t17-,18-,21-,22+,23+,24-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJVJJWIEXCECB-OICBIKJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(25R)-7alpha,26-dihydroxycholest-4-en-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(25R)-7alpha,26-dihydroxycholest-4-en-3-one
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